Fsh receptor-binding inhibitor fragment(bi-10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the follicle-stimulating hormone (FSH). It blocks the binding of FSH to its receptor (FSHR), thereby altering the action of FSH at the receptor level. This compound has shown potential in suppressing ovulation and inducing follicular atresia in mice .
Méthodes De Préparation
The preparation of Fsh receptor-binding inhibitor fragment (bi-10) involves custom peptide synthesis. The compound has a molecular formula of C42H67N13O19 and a molecular weight of 1058.06 g/mol . The synthesis typically involves the sequential addition of amino acids to form the peptide chain, followed by purification to achieve high purity levels (≥98%) .
Analyse Des Réactions Chimiques
Fsh receptor-binding inhibitor fragment (bi-10) primarily undergoes peptide bond formation during its synthesis. The compound is stable under standard laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling agents, and solvents like dimethyl sulfoxide (DMSO) .
Applications De Recherche Scientifique
Fsh receptor-binding inhibitor fragment (bi-10) has several scientific research applications:
Biology and Medicine: It is used to study the role of FSH in reproductive biology. .
Endocrinology: Fsh receptor-binding inhibitor fragment (bi-10) is used to investigate the signaling pathways and molecular mechanisms of FSH and its receptor
Mécanisme D'action
Fsh receptor-binding inhibitor fragment (bi-10) exerts its effects by binding to the FSH receptor (FSHR) and blocking the binding of FSH. This inhibition alters the action of FSH at the receptor level, leading to the suppression of ovulation and induction of follicular atresia . The compound also down-regulates the overexpression of FSHR and ERβ in the ovaries, which may contribute to its potential anti-cancer effects .
Comparaison Avec Des Composés Similaires
Fsh receptor-binding inhibitor fragment (bi-10) is unique in its ability to specifically block the binding of FSH to its receptor. Similar compounds include other FSH antagonists and inhibitors that target the FSH receptor, such as:
FSH receptor-binding inhibitor fragment (bi-9): Another potent FSH antagonist with similar properties.
FSH receptor-binding inhibitor fragment (bi-8): A related compound with comparable effects on FSH binding and action.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research .
Activité Biologique
The FSH receptor-binding inhibitor fragment (bi-10) is a peptide that plays a significant role in modulating the biological activity of follicle-stimulating hormone (FSH) by inhibiting its interaction with the FSH receptor (FSHR). This article explores the compound's biological activity, including its mechanism of action, effects on reproductive physiology, and potential therapeutic applications.
Overview of FSH and FSHR
FSH is a glycoprotein hormone critical for reproductive processes, acting primarily through its receptor, FSHR. The binding of FSH to FSHR initiates a cascade of intracellular signals that regulate gonadal function, including gametogenesis and steroidogenesis. The interaction between these two entities is crucial for normal reproductive health, and any disruption can lead to various reproductive disorders.
FSH receptor-binding inhibitor fragment (bi-10) acts as a competitive antagonist to FSH, preventing it from binding to FSHR. This inhibition alters the downstream signaling pathways typically activated by FSH, including those involving cyclic AMP (cAMP) and protein kinase A (PKA) pathways. The inhibition of these pathways can lead to significant physiological changes.
Table 1: Properties of FSH Receptor-Binding Inhibitor Fragment (bi-10)
Property | Value |
---|---|
CAS Number | 163973-98-6 |
Molecular Weight | 1058.06 g/mol |
Molecular Formula | C42H67N13O19 |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 1757.1 ± 65.0 °C |
Flash Point | 1016.4 ± 34.3 °C |
Biological Effects
Research indicates that bi-10 significantly impacts ovarian function and has potential applications in cancer therapy:
- Inhibition of Follicular Development : In vivo studies using prepubertal Kunming female mice demonstrated that bi-10 administration at doses of 30-40 mg/kg led to suppressed ovarian and follicular development, along with decreased expression levels of ERβ and FSHR mRNA in the ovaries .
- Impact on Estradiol Production : At a concentration of 1 mM, bi-10 inhibited FSH-stimulated estradiol synthesis in primary cultures of Sertoli cells, indicating its role in regulating steroidogenesis .
- Effects on Cancer Cells : In studies focused on ovarian cancer, bi-10 was shown to down-regulate overexpression of FSHR and c-Myc, which are associated with tumor growth and progression . Higher doses also correlated with reduced levels of K-Ras and VEGF, suggesting a potential role in cancer treatment by modulating these signaling pathways .
Case Studies
Case Study 1: Ovarian Function in Mice
A study was conducted on prepubertal female mice treated with bi-10 over five consecutive days. Results indicated a significant reduction in follicular development at higher doses (30 mg/kg and above), correlating with decreased estradiol production and increased apoptosis rates in ovarian follicles .
Case Study 2: In Vitro Effects on Sertoli Cells
In vitro experiments demonstrated that bi-10 effectively inhibited cAMP accumulation induced by FSH in Sertoli cells, leading to impaired estradiol synthesis. This suggests that bi-10 could be utilized as a tool for studying FSH signaling pathways in male fertility contexts .
Potential Therapeutic Applications
Given its inhibitory effects on FSH signaling, bi-10 holds promise for several therapeutic applications:
- Reproductive Health : By modulating FSH action, bi-10 could be explored as a treatment for conditions like polycystic ovary syndrome (PCOS) or other disorders characterized by abnormal follicular development.
- Oncology : Its ability to inhibit tumor growth signals via down-regulation of FSHR makes bi-10 a candidate for further investigation in ovarian cancer therapies.
Propriétés
Formule moléculaire |
C42H67N13O19 |
---|---|
Poids moléculaire |
1058.1 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
Clé InChI |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.